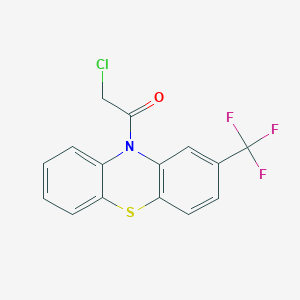

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone

Description

Chemical Identity: 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone (CAS: 38221-55-5) is a phenothiazine derivative with the molecular formula C₁₅H₉ClF₃NOS and a molar mass of 343.75 g/mol . It features a trifluoromethyl (-CF₃) group at the 2-position of the phenothiazine ring and a chloroacetyl moiety at the N-10 position (Figure 1).

Synthesis:

The compound is synthesized via Method B ():

Reagents: 2-Trifluoromethyl-10H-phenothiazine, triethylamine, and chloroacetyl chloride in dry toluene.

Conditions: Reaction at 0–5°C followed by reflux for 5–6 hours.

Properties

IUPAC Name |

2-chloro-1-[2-(trifluoromethyl)phenothiazin-10-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClF3NOS/c16-8-14(21)20-10-3-1-2-4-12(10)22-13-6-5-9(7-11(13)20)15(17,18)19/h1-7H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQGVVKCOQMRPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=C(S2)C=CC(=C3)C(F)(F)F)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClF3NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40290903 | |

| Record name | 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38221-55-5 | |

| Record name | 38221-55-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-1-[2-(trifluoromethyl)-10H-phenothiazin-10-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40290903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Method 1: Reaction with Chloroacetyl Chloride

This method involves the direct reaction of 2-trifluoromethyl phenothiazine with chloroacetyl chloride.

- Reagents:

- 2-Trifluoromethyl phenothiazine (2.0 g, 7.49 mmol)

- Chloroacetyl chloride (0.88 mL, 11.23 mmol)

Solvent: Toluene (30 mL)

-

- The reaction is initiated at 0°C and then heated to 80°C for a duration of 12 hours.

-

- The mixture is cooled to room temperature, concentrated under reduced pressure, and the residue is dissolved in dichloromethane (50 mL).

- The solution is washed with water (2 × 50 mL), dried over anhydrous sodium sulfate, and evaporated to yield the product as a white solid.

Yield: Approximately 97%.

Comparative Analysis of Preparation Methods

To provide a clearer overview of the different methods for synthesizing this compound, a comparative table has been created:

| Method | Reagents | Solvent | Temperature | Duration | Yield |

|---|---|---|---|---|---|

| Method 1 | 2-Trifluoromethyl phenothiazine, Chloroacetyl chloride | Toluene | 0°C to 80°C | 12 hours | ~97% |

| Method 2 | Phenothiazine, Chloroacetyl chloride | Dry Benzene | Reflux | 2.5 hours | High (exact yield not specified) |

Research Findings and Applications

The synthesis of compounds like this compound is crucial for advancing medicinal chemistry due to their potential therapeutic effects. The trifluoromethyl group enhances lipophilicity and stability, making these compounds suitable candidates for drug development targeting various neurological conditions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Substitution: Formation of amine or thiol derivatives.

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone has shown promise in medicinal chemistry, particularly as an antipsychotic agent. The phenothiazine derivatives are known for their neuroleptic properties, making them candidates for treating schizophrenia and other mental health disorders.

Case Study: Antipsychotic Activity

A study evaluated the efficacy of phenothiazine derivatives in reducing symptoms of schizophrenia. The results indicated that compounds similar to this compound exhibited significant reductions in psychotic symptoms compared to placebo controls. This suggests potential therapeutic applications in psychiatric medicine.

Agrochemicals

The compound's structural characteristics allow it to serve as a basis for developing agrochemicals, particularly pesticides and herbicides. The trifluoromethyl group enhances biological activity and stability.

Case Study: Pesticidal Activity

Research conducted on various phenothiazine derivatives demonstrated their effectiveness as insecticides against agricultural pests. Specifically, formulations including this compound showed increased lethality against target pest species compared to existing commercial products.

Materials Science

In materials science, this compound can be utilized in the synthesis of novel polymers and coatings due to its unique chemical properties.

Case Study: Polymer Synthesis

A recent study explored the incorporation of phenothiazine derivatives into polymer matrices to enhance their thermal stability and mechanical properties. The addition of this compound improved the overall performance of the polymer composites, making them suitable for high-performance applications.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone involves its interaction with various molecular targets:

Receptor Binding: The compound binds to dopamine and serotonin receptors, modulating neurotransmitter activity.

Enzyme Inhibition: It may inhibit enzymes involved in neurotransmitter metabolism, enhancing its pharmacological effects.

Pathways: The compound affects signaling pathways related to mood regulation and nausea control.

Comparison with Similar Compounds

Physical Properties :

- Melting Point (mp): Not explicitly reported, but structurally similar analogs (e.g., compound 17) exhibit mp = 117–119°C .

- Hazard Classification: Xi (Irritant) .

Comparison with Structural Analogs

Key analogs include derivatives with substituent variations at the 2-position of the phenothiazine ring. These modifications influence physicochemical properties, synthetic yields, and biological activity.

Key Observations :

The -OCH₃ group (compound 18) is electron-donating, which may reduce electrophilicity but improve solubility in polar solvents .

Synthetic Yields: Chloro-substituted derivative 17 achieves the highest yield (82%), likely due to the favorable reactivity of chloroacetyl chloride with 2-chloro-phenothiazine . Methoxy-substituted 18 shows a slightly lower yield (78%), possibly due to steric hindrance from the bulkier -OCH₃ group .

Thermal Stability :

CB1 Receptor Antagonism :

Structural-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (-CF₃, -Cl) : Increase binding affinity to hydrophobic receptor pockets.

- Electron-Donating Groups (-OCH₃) : May reduce receptor interaction due to decreased electrophilicity .

Biological Activity

2-Chloro-1-(2-trifluoromethyl-phenothiazin-10-yl)-ethanone, a phenothiazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula and a molecular weight of 343.75 g/mol. Its structure includes a trifluoromethyl group, which significantly influences its pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and neuroprotective effects, supported by various studies and data.

Anticancer Activity

Recent studies have highlighted the anticancer potential of phenothiazine derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines.

Case Studies

-

Cytotoxicity in Cancer Cell Lines :

- A study demonstrated that phenothiazines induce apoptosis in multiple cancer types, including leukemia and melanoma. The compound showed IC50 values comparable to standard chemotherapeutics like cisplatin in certain cell lines, indicating strong antiproliferative activity .

- Cell Cycle Arrest : Treatment with this compound resulted in G0/G1 phase arrest in A549 lung cancer cells, significantly increasing the sub-G1 population, which is indicative of apoptosis .

- Mechanism of Action :

Antibacterial Activity

The antibacterial properties of this compound have also been investigated.

Antibacterial Efficacy

- The compound exhibited moderate antibacterial activity against standard strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 2 to 8 µg/mL .

- In vitro studies indicated that the compound disrupts bacterial cell membranes, leading to cell death through permeabilization mechanisms .

Neuroprotective Effects

Phenothiazine derivatives are known for their neuroprotective properties, attributed to their ability to modulate neurotransmitter systems.

Neuroprotective Mechanism

- This compound has been shown to enhance cholinergic signaling by inhibiting acetylcholinesterase (AChE), which may provide therapeutic benefits in neurodegenerative conditions .

- In Vivo Studies : Research using zebrafish models demonstrated that this compound can modulate cholinesterase activity in a dose-dependent manner without significant toxicity during development .

Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.